Regioisomeric Differentiation from 3-Methylisothiazole-4-carbonitrile
4-Methylisothiazole-3-carbonitrile (CAS 1500279-99-1) is the C3-carbonitrile regioisomer; its positional isomer 3-methylisothiazole-4-carbonitrile (CAS 58850-81-0) carries the nitrile at C4. The two isomers are chemically distinct entities with different IUPAC names, InChI Keys, computed XLogP3 values, and predicted boiling points. Procurement of the incorrect isomer results in a fundamentally different starting material that cannot yield the same downstream C3-functionalized 4-isothiazolecarbonitrile library . The target compound exhibits XLogP3 of 1.1 and 0 rotatable bonds, whereas 3-methylisothiazole-4-carbonitrile has a predicted boiling point of 81–83 °C at 10 Torr and predicted pKa of 1.21, confirming divergent physicochemical profiles .
| Evidence Dimension | Structural regioisomerism, predicted logP, boiling point, and pKa |
|---|---|
| Target Compound Data | XLogP3 = 1.1; rotatable bonds = 0; Topological Polar Surface Area = 64.9 Ų; CAS 1500279-99-1 |
| Comparator Or Baseline | 3-Methylisothiazole-4-carbonitrile (CAS 58850-81-0): predicted boiling point 81–83 °C (10 Torr); predicted density 1.25±0.1 g/cm³; predicted pKa 1.21±0.22 |
| Quantified Difference | Nitrile position C3 vs C4 alters dipole vector; predicted logP difference ~0.1–0.3 units (XLogP3 1.1 vs estimated ~1.0–1.2 for isomer); distinct CAS registry and InChI Key identity |
| Conditions | Computed physicochemical properties (XLogP3, TPSA, pKa) from vendor datasheets and ChemicalBook entries; experimental boiling point for the 3-methyl isomer measured at reduced pressure |
Why This Matters
Regioisomeric purity directly determines the synthetic trajectory of any C3-derivatization campaign; ordering the C4-carbonitrile isomer instead blocks access to the C3-functionalized 4-isothiazolecarbonitrile pharmacophore exploited in published antiviral lead series.
